
7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, dye-sensitized solar cells, and as fluorescent probes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One typically involves the condensation of 7-diethylaminocoumarin with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonyl group. The reaction is usually conducted under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Investigated for its potential as a bioimaging agent due to its fluorescent properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dye-sensitized solar cells due to its light-harvesting capabilities.
作用机制
The compound exerts its effects primarily through its interaction with biological molecules. The diethylamino group enhances its ability to interact with cellular membranes, while the thiophene and coumarin moieties contribute to its fluorescent properties. These interactions can lead to the generation of reactive oxygen species, which play a role in its biological activities.
属性
CAS 编号 |
77820-11-2 |
|---|---|
分子式 |
C18H17NO3S |
分子量 |
327.4 g/mol |
IUPAC 名称 |
7-(diethylamino)-3-(thiophene-2-carbonyl)chromen-2-one |
InChI |
InChI=1S/C18H17NO3S/c1-3-19(4-2)13-8-7-12-10-14(18(21)22-15(12)11-13)17(20)16-6-5-9-23-16/h5-11H,3-4H2,1-2H3 |
InChI 键 |
HSYRYXPRQYPBBQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3 |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


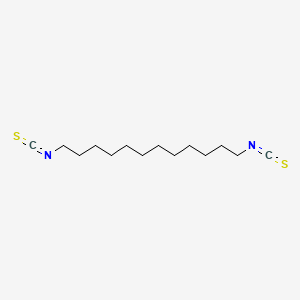
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)
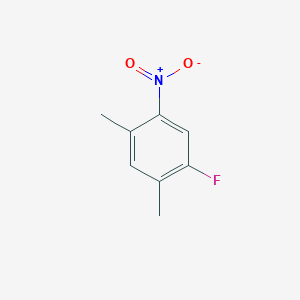

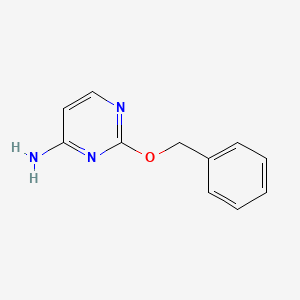

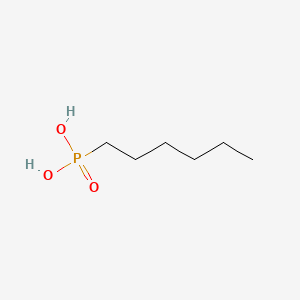
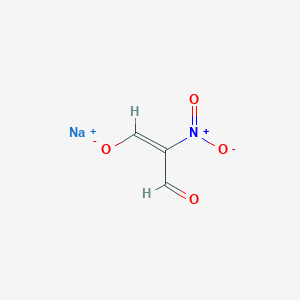


![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)


![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)
